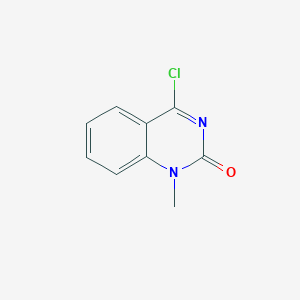
4-Chloro-1-methylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-methylquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
4-Chloro-1-methylquinazolin-2(1H)-one serves as a lead compound in the development of new therapeutic agents. Its biological activities suggest potential applications in treating infections and cancers.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the quinazoline structure can enhance anticancer properties, with some derivatives demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of chlorine in its structure has been associated with improved antibacterial properties. For example, related compounds have shown significant inhibition against bacterial strains such as E. coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low micromolar range .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of substituted anilines with appropriate carbonyl compounds under acidic or basic conditions.
Common Synthetic Routes
- Condensation Reactions : The compound can be synthesized via condensation reactions involving 2-amino benzamide and chloroacetyl chloride, followed by cyclization .
- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis methods, utilizing less hazardous reagents and solvents to produce quinazoline derivatives efficiently .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound and its derivatives.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro at C4, Methyl at C1 | Anticancer, Antimicrobial |
| 4-Aminoquinazoline | Amino at C4 | Enhanced anticancer activity |
| 6-Methylquinazoline | Methyl at C6 | Different pharmacological profile |
The presence of different substituents significantly influences the compound's reactivity and biological activity, allowing for tailored therapeutic applications .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Cytotoxicity Studies : A study reported that certain derivatives exhibited IC50 values against HepG2 and MCF-7 cell lines significantly lower than traditional chemotherapeutics, indicating a promising avenue for cancer treatment .
- Antimicrobial Evaluation : In vitro tests revealed that derivatives showed potent antibacterial activity against various pathogens, highlighting their potential as new antimicrobial agents .
特性
CAS番号 |
79689-39-7 |
|---|---|
分子式 |
C9H7ClN2O |
分子量 |
194.62 g/mol |
IUPAC名 |
4-chloro-1-methylquinazolin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)8(10)11-9(12)13/h2-5H,1H3 |
InChIキー |
AYJCMIXHDUYTJB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=NC1=O)Cl |
正規SMILES |
CN1C2=CC=CC=C2C(=NC1=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













